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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993 Get Quote

Abstract: This technical guide provides a comprehensive overview of 2-(3,5-
Difluorophenyl)pyrrolidine, a key fluorinated building block in modern medicinal chemistry.

The document details its chemical identifiers, physicochemical properties, a robust synthesis

protocol with mechanistic insights, and its significant applications in drug discovery. This guide

is intended for researchers, chemists, and professionals in the pharmaceutical sciences,

offering expert insights into the strategic use of this versatile scaffold.

Core Chemical Identifiers and Properties
2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring

substituted with a 3,5-difluorophenyl group. The strategic placement of two fluorine atoms on

the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and

metabolic stability, making it an attractive scaffold in drug design.[1][2] The pyrrolidine ring itself

is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-

dimensionality and serve as a versatile pharmacophore.[3][4]

Key identifiers and properties are summarized below for quick reference.
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Identifier Type Data Source(s)

CAS Number 886503-11-3 [5]

IUPAC Name
2-(3,5-

difluorophenyl)pyrrolidine

Molecular Formula C₁₀H₁₁F₂N [6]

Molecular Weight 183.20 g/mol [7]

Canonical SMILES
C1CC(NC1)C2=CC(=CC(=C2)

F)F
[5]

InChI Key
QZDSVCLZJIOXSN-

UHFFFAOYSA-N

Purity (Typical) ≥95% [6]

Appearance Varies (Typically an oil or solid)

Note: The compound exists as a racemate and as individual (R) and (S) enantiomers, which

may have different CAS numbers. For example, the (S)-enantiomer is identified by CAS

number 1217664-59-9.[6]

Synthesis and Mechanistic Rationale
The synthesis of substituted pyrrolidines is a well-established field, yet the preparation of

specific analogs like 2-(3,5-Difluorophenyl)pyrrolidine requires careful selection of methods

to ensure high yield and purity. A common and effective strategy involves the asymmetric

reduction of a cyclic imine precursor.

Representative Synthesis Protocol: Asymmetric
Reduction
This protocol outlines a multi-step synthesis adapted from methodologies described in patent

literature, which is suitable for producing chiral 2-(3,5-difluorophenyl)pyrrolidine.[8]

Step 1: Grignard Reaction to Form Hydroxy-Pyrrolidine Intermediate
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Reaction: N-Boc-2-pyrrolidinone is reacted with a Grignard reagent formed from 1-bromo-

3,5-difluorobenzene.

Rationale (Expertise): This organometallic addition is a classic C-C bond-forming reaction. N-

Boc-2-pyrrolidinone is chosen as the starting material because the Boc (tert-

butyloxycarbonyl) group protects the amine and activates the lactam carbonyl for

nucleophilic attack. The Grignard reagent provides the difluorophenyl moiety. The reaction is

conducted at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to

prevent side reactions and ensure stability of the organometallic species.

Step 2: Dehydration and Deprotection to Form Cyclic Imine

Reaction: The resulting hydroxylated intermediate is treated with a strong acid (e.g.,

trifluoroacetic acid or hydrochloric acid).

Rationale (Trustworthiness): The acidic conditions serve two purposes simultaneously. First,

they catalyze the elimination of the hydroxyl group as water (dehydration) to form a stable

cyclic imine (5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole). Second, the acid cleaves the

Boc protecting group. This dual function creates an efficient, atom-economical step. The

reaction progress can be monitored by TLC or LC-MS until the starting material is fully

consumed.

Step 3: Asymmetric Reduction to Final Product

Reaction: The cyclic imine is reduced using a chiral reducing agent system, such as a

borane source (e.g., borane-ammonia complex) in the presence of a chiral acid catalyst.

Rationale (Authoritative Grounding): This is the critical enantioselective step. The chiral acid

coordinates to the imine nitrogen, creating a chiral environment that directs the hydride

delivery from the borane reductant to one face of the imine C=N double bond. This facial

selectivity results in the formation of one enantiomer in excess over the other, yielding an

enantiomerically enriched product. The choice of chiral acid is paramount for achieving high

enantiomeric excess (e.e.).

Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the described synthetic pathway.
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Fig. 1: General Synthesis Workflow
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Caption: Fig. 1: General Synthesis Workflow for 2-(3,5-Difluorophenyl)pyrrolidine.

Applications in Drug Discovery and Development
The 2-(phenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry. The addition

of the 3,5-difluoro substitution pattern provides specific advantages, including:

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites

of oxidative metabolism, thereby increasing the half-life of a drug candidate.

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the

pyrrolidine nitrogen, which can be crucial for optimizing a compound's ionization state,

solubility, and cell permeability at physiological pH.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions

(e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing

binding affinity and selectivity.

This building block is particularly valuable in the synthesis of inhibitors for various enzyme

classes and receptor modulators. While specific examples for the 3,5-difluoro isomer are often

proprietary, its close analogs, like the 2,5-difluorophenyl pyrrolidine variant, are crucial

components of potent therapeutic agents. For instance, the (R)-2-(2,5-
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difluorophenyl)pyrrolidine core is a key structural element in Larotrectinib, a highly selective

TRK (tropomyosin receptor kinase) inhibitor used in cancer therapy.[9][10][11][12]

Role as a Pharmacophore in Kinase Inhibition
In the context of kinase inhibitors like Larotrectinib, the difluorophenyl-pyrrolidine moiety serves

a critical role by anchoring the molecule within the ATP-binding pocket of the target kinase.

The diagram below conceptualizes the interaction of a hypothetical inhibitor containing the 2-

(difluorophenyl)pyrrolidine scaffold with a generic kinase active site.

Fig. 2: Conceptual Kinase Inhibition
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Caption: Fig. 2: Conceptual Kinase Inhibition via a Difluorophenyl-pyrrolidine Scaffold.

In this model, the pyrrolidine ring acts as a central scaffold, orienting the other functional

groups of the inhibitor. The difluorophenyl group typically extends into a hydrophobic pocket,

while other parts of the inhibitor (not shown) form hydrogen bonds with the kinase hinge region.

This binding mode is a common strategy for achieving potent and selective kinase inhibition.
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Conclusion
2-(3,5-Difluorophenyl)pyrrolidine is more than a simple chemical reagent; it is an enabling

tool for modern drug discovery. Its unique combination of a three-dimensional saturated

heterocycle and a strategically fluorinated aromatic ring provides medicinal chemists with a

powerful building block to address challenges in metabolic stability, target affinity, and

selectivity.[1][13] As the demand for more sophisticated and effective therapeutics continues to

grow, the utility of well-designed fluorinated scaffolds like this one will undoubtedly expand,

paving the way for the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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